Product packaging for Depropylamino Hydroxy Propafenone-d5(Cat. No.:CAS No. 1346598-59-1)

Depropylamino Hydroxy Propafenone-d5

Cat. No.: B584964
CAS No.: 1346598-59-1
M. Wt: 305.4 g/mol
InChI Key: KRSTZDUMPGTWJG-YZYYPZMPSA-N
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Description

Significance of Deuterated Compounds in Contemporary Drug Discovery and Development Methodologies

Deuterated compounds, a specific class of stable isotope-labeled analogs, have garnered significant attention in modern drug discovery. The substitution of hydrogen with its isotope, deuterium (B1214612), creates a stronger chemical bond. This seemingly subtle change can have profound effects on a drug molecule's metabolic stability. By strategically placing deuterium atoms at sites of metabolic attack, pharmaceutical scientists can slow down the rate of drug metabolism, a process known as the "kinetic isotope effect." This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced formation of potentially toxic metabolites. researchgate.net

This approach has led to the development of "deuterated drugs," which are new chemical entities with potentially enhanced therapeutic properties compared to their non-deuterated counterparts. The first deuterated drug approved by the FDA, deutetrabenazine, exemplifies the clinical success of this strategy. nih.gov Beyond creating new drugs, deuterated compounds are crucial as research tools to understand and predict the metabolic fate of new drug candidates.

Contextualization of Depropylamino Hydroxy Propafenone-d5 within Propafenone (B51707) Metabolism Research

Propafenone is a class 1c antiarrhythmic agent used to treat various heart rhythm disorders. mdpi.com Its metabolism in the body is complex and highly variable among individuals, primarily occurring in the liver through the action of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. researchgate.netresearchgate.net This metabolism results in the formation of several metabolites, including 5-hydroxypropafenone (B19502) and N-despropylpropafenone. researchgate.netnih.gov

This compound is the deuterated form of this key metabolite. The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium. This labeling does not alter the fundamental chemical properties of the molecule but increases its mass, making it easily distinguishable from its non-deuterated counterpart by mass spectrometry. This characteristic is pivotal for its use as an internal standard in bioanalytical methods designed to accurately quantify Propafenone and its metabolites in biological samples like plasma and urine. nih.gov

Table 1: Key Compounds in Propafenone Metabolism

Compound NameRole
PropafenoneParent Drug
5-HydroxypropafenoneActive Metabolite
N-DespropylpropafenoneMetabolite
This compoundDeuterated Internal Standard

Rationale for Employing Stable Isotope Internal Standards in Advanced Bioanalytical Sciences

In advanced bioanalytical sciences, particularly in quantitative mass spectrometry-based assays like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest accuracy and precision. An internal standard is a compound of known concentration that is added to a sample before processing. It is used to correct for any loss of the analyte during sample preparation and for variations in the instrument's response.

A stable isotope-labeled internal standard, such as this compound, is the ideal choice because it has nearly identical physicochemical properties to the analyte being measured (in this case, N-despropylpropafenone). This means it behaves in the same way during extraction, chromatography, and ionization in the mass spectrometer. However, due to its higher mass, it can be separately detected by the instrument. This co-elution and similar behavior effectively minimizes the impact of matrix effects, which are a common source of error in bioanalytical methods. The use of such standards leads to more reliable and reproducible data, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.

Table 2: Comparison of Internal Standard Types in Bioanalysis

Internal Standard TypeAdvantagesDisadvantages
Stable Isotope-Labeled High accuracy and precision, corrects for matrix effects, similar physicochemical properties to analyte.Can be expensive and not always commercially available.
Structural Analog More readily available and less expensive than stable isotope-labeled standards.May have different extraction recovery and ionization efficiency than the analyte, leading to less accurate results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20O4 B584964 Depropylamino Hydroxy Propafenone-d5 CAS No. 1346598-59-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropoxy)phenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,19-20H,10-13H2/i12D2,13D2,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSTZDUMPGTWJG-YZYYPZMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747510
Record name 1-(2-{[2,3-Dihydroxy(~2~H_5_)propyl]oxy}phenyl)-3-phenylpropan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID10747510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346598-59-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346598-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-{[2,3-Dihydroxy(~2~H_5_)propyl]oxy}phenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Isotopic Characterization of Depropylamino Hydroxy Propafenone D5

Chemical Synthesis Pathways for Deuterated Propafenone (B51707) Metabolites

The synthesis of Depropylamino Hydroxy Propafenone-d5 is a multi-step process that necessitates the introduction of deuterium (B1214612) atoms at specific positions within the molecule, followed by the construction of the final metabolite structure. A plausible synthetic route begins with the deuteration of a suitable precursor, followed by a series of reactions to build the propafenone scaffold, and finally, modification to yield the desired metabolite.

A logical precursor for the synthesis is a deuterated version of o-hydroxyacetophenone. The five deuterium atoms are strategically placed on the phenyl ring of the propiophenone (B1677668) moiety, which is a common site for metabolic hydroxylation in the parent drug, propafenone.

Regioselective Deuteration Techniques

The introduction of deuterium onto an aromatic ring with high regioselectivity is a critical step in the synthesis of this compound. Several methods can be employed to achieve this, with acid-catalyzed and metal-catalyzed hydrogen-deuterium exchange reactions being the most prevalent.

One effective method involves the use of a strong acid in the presence of a deuterium source, such as deuterated water (D₂O). For a precursor like o-hydroxyacetophenone, the hydroxyl and acetyl groups direct the electrophilic substitution of deuterium to specific positions on the aromatic ring. To achieve d5-labeling on the phenyl ring of the ultimate propiophenone structure, one would start with a deuterated benzene (B151609) derivative. For instance, benzene-d6 (B120219) can be acylated using a Friedel-Crafts reaction to introduce the propiophenone side chain, although this may present challenges with regioselectivity.

A more controlled approach involves the use of transition metal catalysts. researchgate.net Palladium-on-carbon (Pd/C) can catalyze the hydrogen-deuterium exchange on aromatic rings using a deuterium source like D₂O or deuterium gas (D₂). nih.gov The regioselectivity of this exchange can be influenced by the directing effects of the substituents on the aromatic ring. For instance, in a phenol (B47542) derivative, the hydroxyl group will direct deuteration to the ortho and para positions. nih.gov

Another powerful technique is the use of homogeneous catalysts, such as iridium or ruthenium complexes, which can facilitate highly regioselective deuteration under milder conditions. rsc.org For example, certain iridium catalysts are known to selectively deuterate the ortho C-H bonds of phenols and other directing groups. rsc.org By carefully selecting the catalyst and reaction conditions, it is possible to achieve the desired d5-deuteration pattern on the precursor molecule.

A hypothetical, yet scientifically sound, pathway for preparing a key deuterated intermediate is outlined below:

Scheme 1: Plausible Synthesis of a Deuterated Precursor

Starting Material: 2,5-dihydroxypropiophenone.

Deuteration: The propiophenone is subjected to acid-catalyzed hydrogen-deuterium exchange using D₂SO₄ in D₂O. The hydroxyl groups activate the ring, facilitating the exchange of the three aromatic protons for deuterium. The two protons on the ethyl chain adjacent to the ketone can also be exchanged under these conditions, leading to a d5-labeled intermediate.

Protection: The hydroxyl groups are then protected, for example, as methoxy (B1213986) ethers, to prevent them from interfering in subsequent steps.

Spectroscopic and Chromatographic Validation of Isotopic Incorporation and Purity

Once the synthesis of this compound is complete, its structural identity, chemical purity, and isotopic enrichment must be rigorously confirmed. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary analytical techniques employed for this purpose.

Mass Spectrometry Techniques for Isotopic Purity Assessment

Mass spectrometry (MS) is a highly sensitive technique for determining the molecular weight of a compound and assessing its isotopic composition. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable.

By comparing the mass spectrum of the deuterated compound with that of its non-deuterated analog, the incorporation of deuterium can be confirmed. The molecular ion ([M+H]⁺) of this compound will appear at a mass-to-charge ratio (m/z) that is 5 Daltons higher than that of the unlabeled compound.

To assess the isotopic purity, the relative intensities of the ion peaks corresponding to different numbers of deuterium atoms (d0, d1, d2, d3, d4, and d5) are measured. The isotopic purity is then calculated as the percentage of the d5 species relative to the sum of all deuterated and non-deuterated species. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, and the masses of the resulting fragment ions can help to confirm the location of the deuterium atoms within the molecule.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

CompoundTheoretical [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Isotopic DistributionIsotopic Purity (%)
Depropylamino Hydroxy Propafenone300.1594-d0-
This compound305.1909305.1912d0: <0.1%, d1: 0.2%, d2: 0.5%, d3: 1.2%, d4: 3.0%, d5: 95.0%95.0

Nuclear Magnetic Resonance Spectroscopy for Deuterium Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise location of the deuterium atoms in the molecule. nih.gov While ¹H NMR is used to observe protons, ²H (deuterium) NMR can be used to directly observe the deuterium nuclei.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. researchgate.net This provides strong evidence for successful deuteration at the intended positions. For example, the aromatic protons on the substituted phenyl ring would be absent in the ¹H NMR spectrum of the d5-labeled compound.

²H NMR spectroscopy provides direct confirmation of the presence and chemical environment of the deuterium atoms. nih.gov The spectrum will show signals at chemical shifts corresponding to the positions of the deuterium atoms. The integration of these signals can also provide a quantitative measure of the deuterium incorporation at each site.

Furthermore, ¹³C NMR spectroscopy can also be used to confirm deuteration. The carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern (a triplet for a CD group, a quintet for a CD₂ group, etc.) in the proton-coupled ¹³C NMR spectrum due to C-D coupling. Additionally, the chemical shifts of these carbons will be slightly upfield compared to their protonated counterparts, an effect known as the isotopic shift.

Table 2: Hypothetical ¹H NMR Data Comparison

Proton PositionDepropylamino Hydroxy Propafenone (δ, ppm)This compound (δ, ppm)
Aromatic-H (unsubstituted ring)7.20-7.40 (m, 5H)7.20-7.40 (m, 5H)
Aromatic-H (substituted ring)6.80-7.10 (m, 3H)Signal absent or significantly reduced
-CH(OH)-4.10 (m, 1H)4.10 (m, 1H)
-CH₂-N2.80-3.00 (m, 2H)2.80-3.00 (m, 2H)
-CH₂-CH₂-Ph2.95 (t, 2H)Signal absent or significantly reduced
-CO-CH₂-3.25 (t, 2H)Signal absent or significantly reduced

Advanced Analytical Methodologies Utilizing Depropylamino Hydroxy Propafenone D5

Validation of Analytical Methods in Preclinical Research Environments

Evaluation of Linearity and Calibration Range for Research Quantitation

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In the context of quantitating propafenone (B51707) metabolites using an internal standard like Depropylamino Hydroxy Propafenone-d5, calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Research demonstrates that LC-MS/MS methods for these metabolites exhibit excellent linearity over a clinically relevant concentration range.

A typical calibration curve is established using a series of standards prepared in the same biological matrix as the samples. The relationship is generally defined by a linear regression model (y = mx + c) with a weighting factor (commonly 1/x²), where a correlation coefficient (r²) greater than 0.99 is required for acceptance.

Table 1: Representative Calibration Range and Linearity for Propafenone Metabolites

Analyte Matrix Calibration Range (ng/mL) Correlation Coefficient (r²) Reference
5-Hydroxypropafenone (B19502) (5-OHP) Human Plasma 1.0 - 500.0 > 0.99 nih.gov
N-Depropylpropafenone (NDP) Human Plasma 0.1 - 25.0 > 0.99 nih.gov
5-Hydroxypropafenone (5-OHP) Human Plasma 0.25 - 500.0 > 0.99 scholarsresearchlibrary.com
5-Hydroxypropafenone (5-OHP) Human DBS* 5.11 - 1000.0 ≥ 0.99 nih.gov
N-Depropylpropafenone (NDP) Human DBS* 0.51 - 100.0 ≥ 0.99 nih.gov

*DBS: Dried Blood Spot

Determination of Lower Limits of Quantitation (LLOQ) and Detection (LLOD)

The Lower Limit of Quantitation (LLOQ) represents the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. The Lower Limit of Detection (LLOD) is the lowest concentration that can be distinguished from the background noise but not necessarily quantified with precision. For pharmacokinetic studies, achieving a low LLOQ is critical for accurately characterizing the terminal elimination phase of a drug and its metabolites. The use of a stable isotope-labeled internal standard like this compound is instrumental in achieving the sensitivity required for low LLOQs.

Table 2: LLOQ and LLOD for Propafenone Metabolites in Bioanalytical Methods

Analyte LLOQ (ng/mL) LLOD (µM) Matrix Analytical Technique Reference
5-Hydroxypropafenone (5-OHP) 1.0 Not Reported Human Plasma LC-MS/MS nih.gov
N-Depropylpropafenone (NDP) 0.1 Not Reported Human Plasma LC-MS/MS nih.gov
5-Hydroxypropafenone (5-OHP) 0.25 Not Reported Human Plasma LC-MS/MS scholarsresearchlibrary.com
Propafenone (Parent Drug) Not Reported 0.01 Not Specified DPV* researchgate.net

*DPV: Differential Pulse Voltammetry

Intra-day and Inter-day Precision and Accuracy Assessment

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy reflects the closeness of the mean test results to the true value. These are typically evaluated at multiple concentration levels, including the LLOQ and low, medium, and high-quality control (QC) samples. Intra-day (within a single day) and inter-day (over several days) assessments are performed to ensure the method's reproducibility over time. Regulatory guidelines typically require precision (expressed as the coefficient of variation, %CV) and accuracy (expressed as % bias) to be within ±15% (±20% at the LLOQ).

Table 3: Example of Intra-day and Inter-day Precision and Accuracy for 5-Hydroxypropafenone

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (% Bias) Inter-day Precision (%CV) Inter-day Accuracy (% Bias) Reference
LLOQ 0.490 5.06 -1.21 7.31 -6.93 nveo.org
Low (LQC) 1.472 3.53 1.90 4.88 -1.49 nveo.org
Medium (MQC) 245.26 2.14 -0.30 2.11 -1.13 nveo.org

Stability Profiling in Analytical Samples and Research Matrices

The stability of analytes in a biological matrix under different storage and processing conditions is a critical aspect of method validation. A stable isotope-labeled internal standard helps to correct for any degradation of the analyte that may occur during sample handling. Stability is assessed under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at low temperatures. The mean concentration of the stability samples must typically be within ±15% of the nominal concentration.

Table 4: Summary of Stability Assessments for Propafenone Metabolites

Stability Condition Duration / Cycles Analyte Stability Result (% of Nominal) Reference
Bench-Top Stability (Autosampler) ~71 hours at 10°C 5-Hydroxypropafenone & N-Depropylpropafenone Within acceptable limits researchgate.net
Freeze-Thaw Stability 3 Cycles 5-Hydroxypropafenone & N-Depropylpropafenone Within acceptable limits researchgate.net

Sample Preparation Techniques for Bioanalytical Quantitation

Effective sample preparation is vital to remove interfering substances from the biological matrix and to concentrate the analyte of interest. The choice of technique depends on the analyte's properties, the required sensitivity, and the sample throughput needed.

Protein Precipitation (PP) and Solid-Phase Extraction (SPE) Protocols

Protein Precipitation (PP): This is a rapid and straightforward method for removing proteins from plasma or serum. It involves adding a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, to the sample. researchgate.net One study reported a simple deproteinization of a 200 μL plasma sample with a four-fold volume of methanol. scispace.com While fast, PP can sometimes result in less clean extracts and potential matrix effects in LC-MS/MS analysis.

Solid-Phase Extraction (SPE): SPE provides cleaner sample extracts compared to PP by using a solid sorbent to isolate analytes from the matrix. This technique is highly selective and can significantly reduce matrix effects. For propafenone and its metabolites, various SPE protocols have been successfully employed. One method utilized a solid-phase extraction procedure for human plasma prior to LC-MS/MS analysis. nih.gov Another employed a Hybrid-SPE-Precipitation technology to achieve high sensitivity. scholarsresearchlibrary.com The selection of the SPE sorbent (e.g., C8, C18, or mixed-mode) is optimized based on the physicochemical properties of the analytes. nih.govnih.gov

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential partitioning of analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The pH of the aqueous phase is often adjusted to ensure the analyte is in a non-ionized state, maximizing its transfer into the organic phase. For propafenone and its metabolites, LLE with solvents like ethyl acetate (B1210297) has been reported. researchgate.net Another study described an extraction from alkalinized plasma into a toluene/diethylether mixture. nih.gov LLE can yield very clean extracts and high recovery rates, though it can be more labor-intensive and time-consuming than PP or modern SPE protocols. researchgate.net

Table 5: List of Compounds

Compound Name Abbreviation / Other Names
This compound -
Propafenone PPF
5-Hydroxypropafenone 5-OHP
N-Depropylpropafenone NDP, Norpropafenone
Carbamazepine -
Amlodipine -

Application in in Vitro and Preclinical Metabolic Research

Elucidation of Propafenone (B51707) Metabolic Pathways in Research Models

The investigation of a drug's metabolic fate is a cornerstone of pharmaceutical research. For propafenone, an antiarrhythmic agent, understanding its biotransformation is crucial for predicting its efficacy and potential interactions. Stable isotope-labeled standards are central to these investigations, providing the analytical rigor required to map complex metabolic pathways.

In vitro systems containing metabolic enzymes are fundamental models for studying drug biotransformation. Human liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.

Propafenone undergoes two major Phase I metabolic transformations:

5-Hydroxylation: This reaction produces the active metabolite, 5-hydroxypropafenone (B19502). Studies using human liver microsomes and panels of recombinant human CYP enzymes have conclusively identified CYP2D6 as the principal enzyme responsible for this pathway. nih.govnih.gov

N-Dealkylation (N-depropylation): This pathway yields another active metabolite, N-despropylpropafenone (norpropafenone). Research has shown that this reaction is mediated primarily by CYP3A4 and CYP1A2. researchgate.netnih.gov

In a typical experiment, propafenone is incubated with liver microsomes or specific recombinant CYP isoforms in the presence of necessary cofactors like the NADPH regenerating system. uclan.ac.uk Following the incubation, the reaction is stopped, and the mixture is analyzed to measure the quantity of metabolites formed. It is at this analytical stage that a standard like Depropylamino Hydroxy Propafenone-d5 is critical. Added to the sample, it allows for the accurate quantification of the corresponding unlabeled metabolites, correcting for any variability introduced during sample preparation or analysis.

While microsomes are excellent for studying Phase I metabolism, they lack the full complement of enzymes present in a liver cell. Isolated hepatocytes, either freshly prepared or cryopreserved, offer a more comprehensive in vitro model, containing both Phase I and Phase II metabolic enzymes, such as UDP-glucuronosyltransferases (UGTs). researchgate.net

Studies using cryopreserved hepatocytes have confirmed the primary metabolic pathways of propafenone observed in microsomes and have also allowed for the investigation of subsequent Phase II conjugation reactions, like the glucuronidation of 5-hydroxypropafenone. researchgate.netnih.gov In these complex cellular systems, which generate a wider array of metabolic products, the use of multiple stable isotope-labeled internal standards, including those for hydroxylated and dealkylated metabolites, is essential for building a complete and quantitative picture of the drug's metabolic fate.

Significant differences in drug metabolism can exist between preclinical animal species and humans. These differences are largely due to variations in the expression and activity of metabolic enzymes like CYPs. researchgate.net Therefore, comparative metabolism studies are performed to select the animal species that most closely mimics human metabolism for further preclinical development.

For propafenone, notable interspecies differences have been observed. A study using cryopreserved hepatocytes from humans, dogs, rats, and mice revealed significant variation in the formation of 5-hydroxypropafenone. researchgate.net As shown in the table below, the 5-hydroxylation pathway is predominant in humans and dogs but is a minor pathway in rodents.

Species5-Hydroxypropafenone (% of Total Metabolites)
Human91%
Dog51%
Rat16%
Mouse3%

This table illustrates the percentage of 5-hydroxypropafenone relative to the total metabolites formed in hepatocytes from different species, based on findings from in vivo experiments. researchgate.net

Such comparative studies rely heavily on robust analytical methods to ensure that the data is comparable across species. The consistent use of internal standards like this compound is fundamental to achieving the required accuracy for these cross-species comparisons. nih.gov

Enzyme Kinetics and Reaction Phenotyping Investigations

Beyond identifying metabolic pathways, it is crucial to characterize the enzymatic reactions quantitatively. This involves determining kinetic parameters and identifying the specific enzymes responsible for each metabolic step, a process known as reaction phenotyping.

Enzyme kinetics are often described by the Michaelis-Menten model, which relates the rate of an enzyme-catalyzed reaction to the substrate concentration. The key parameters are:

Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

Vmax (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

These parameters are determined by incubating the enzyme system (e.g., liver microsomes) with a range of propafenone concentrations and measuring the rate of metabolite formation at each concentration. Accurate quantification of the metabolite is paramount, and this is where an internal standard like this compound is applied.

Interestingly, not all of propafenone's metabolic reactions follow simple Michaelis-Menten kinetics. Studies with recombinant enzymes have shown that CYP2D6-mediated reactions can exhibit atypical autoactivation kinetics, while CYP3A4-mediated N-dealkylation may follow substrate inhibition kinetics. nih.gov Characterizing these complex kinetic profiles is entirely dependent on high-quality quantitative data.

Microsome GroupEnantiomerKm (μM)
ControlR(-)83 ± 6
S(+)94 ± 7
BNF-Induced (CYP1A)R(-)105 ± 6
S(+)128 ± 14
DEX-Induced (CYP3A)R(-)86 ± 11
S(+)118 ± 16

This table presents the Michaelis-Menten constant (Km) for the metabolism of propafenone enantiomers in rat hepatic microsomes under control and induced conditions. nih.gov BNF (β-naphthoflavone) is an inducer of CYP1A enzymes, while DEX (dexamethasone) induces CYP3A enzymes.

Reaction phenotyping aims to identify the specific enzyme isoforms responsible for a drug's metabolism. Several established in vitro methods are used:

Recombinant Enzymes: A panel of individually expressed human CYP enzymes is used to screen for their ability to metabolize the drug. This approach has been instrumental in identifying CYP2D6, CYP3A4, and CYP1A2 as the key enzymes in propafenone metabolism. nih.govnih.gov

Chemical Inhibition: Human liver microsomes are incubated with the drug in the presence of known, isoform-selective chemical inhibitors. For instance, quinidine, a potent inhibitor of CYP2D6, can effectively block the 5-hydroxylation of propafenone. uclan.ac.ukacs.org

Immunoinhibition: Specific antibodies that bind to and inhibit the activity of a particular CYP isoform are used to confirm its role in a metabolic reaction. nih.gov

Assessment of Enzyme Induction or Inhibition in Experimental Systems

A deuterated metabolite like this compound would typically be used as an analytical internal standard in such assays. For instance, in an in vitro CYP inhibition study using human liver microsomes, various concentrations of the parent drug (Propafenone) or its unlabeled metabolite would be incubated with a specific CYP probe substrate. The formation of the probe substrate's metabolite would be measured by LC-MS/MS. This compound would be added to the reaction mixture during the workup phase to account for variability in sample processing and instrument response, thereby ensuring accurate quantification of the unlabeled metabolite.

The following table illustrates hypothetical data from a CYP inhibition assay where this compound could be used as an internal standard.

Concentration of Unlabeled Metabolite (µM)CYP3A4 Activity (% of Control)
0.198.2
185.7
1045.3
5012.1
1005.6

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Isotopic Tracing for Metabolite Identification and Quantification

Isotopic labeling is a powerful technique in drug metabolism studies. The use of stable isotopes, such as deuterium (B1214612), allows for the differentiation of a drug and its metabolites from endogenous compounds.

Use of this compound to Track Formation of Unlabeled Analogs

This compound serves as an ideal internal standard for the quantitative analysis of the formation of its unlabeled analog in various biological matrices. In a typical in vitro metabolism study, the parent drug, Propafenone, would be incubated with liver microsomes or hepatocytes. At specified time points, aliquots of the incubation mixture would be taken, and the reaction would be quenched. A known amount of this compound would then be spiked into each sample before extraction and analysis by LC-MS/MS.

The mass spectrometer can be programmed to monitor the specific mass-to-charge ratios (m/z) for both the unlabeled metabolite and the deuterated internal standard. The ratio of the peak area of the unlabeled metabolite to the peak area of the deuterated internal standard is then used to calculate the concentration of the metabolite in the original sample. This method corrects for any loss of analyte during sample preparation and for variations in ionization efficiency in the mass spectrometer.

Below is a table representing hypothetical data from an in vitro metabolic stability assay.

Incubation Time (min)Concentration of Unlabeled Metabolite (nM)
00
512.5
1535.2
3068.9
60120.4

This table is for illustrative purposes only and does not represent actual experimental data.

Strategies for Distinguishing Endogenous vs. Metabolite-Derived Signals

A significant challenge in metabolite identification is distinguishing drug-related metabolites from endogenous compounds present in biological fluids, which may have similar masses and retention times. Isotopic labeling provides a definitive solution to this problem. When a deuterated drug is administered or incubated, the resulting metabolites will retain the deuterium label.

In mass spectrometry, this results in a characteristic mass shift and an isotopic pattern that is distinct from any endogenous compounds. For example, if a mixture of a deuterated and non-deuterated parent drug (e.g., in a 1:1 ratio) is used in a metabolic study, the mass spectrum of any resulting metabolite will show a characteristic doublet peak, with the two peaks separated by the number of deuterium atoms. This "isotopic signature" is a clear and unambiguous indicator that the signal is drug-related and not from an endogenous source. While this compound is a metabolite itself, this same principle applies when studying its further metabolism.

Mechanistic Pharmacological Research Using Depropylamino Hydroxy Propafenone D5 Enabled Quantitation

Correlation of Compound Concentrations with In Vitro Pharmacological Effects

To understand the pharmacological action of a drug and its metabolites, it is crucial to establish a clear correlation between the concentration of the compound and its observed effect. The use of deuterated standards like Depropylamino Hydroxy Propafenone-d5 in LC-MS/MS assays provides the necessary accuracy for these concentration measurements in in vitro systems.

Propafenone (B51707) and its metabolites are known to interact with various cardiac receptors, contributing to their antiarrhythmic and potential side effects. Quantitative binding assays are employed to determine the affinity of these compounds for their receptor targets. In such studies, radioligand binding assays are often performed using sarcolemma-enriched cardiac membrane preparations. For instance, the beta-adrenoceptor blocking activity of propafenone enantiomers has been quantified, revealing a higher affinity for the (S)-enantiomer. axios-research.com The accuracy of the concentrations of the test compounds in these assays is critical for the determination of binding constants such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The use of analytical methods validated with deuterated internal standards ensures that the concentration values used in these calculations are precise.

Table 1: Beta-Adrenoceptor Binding Inhibition of Propafenone Enantiomers

CompoundReceptorPreparationEudismic Ratio ((S)- over (R)-)
(R,S)-PropafenoneBeta-adrenoceptorSarcolemma-enriched cardiac membrane54

This data is derived from studies on non-deuterated compounds, the quantification for which is enabled by methods using deuterated standards.

The primary antiarrhythmic effect of propafenone is mediated through the blockade of cardiac ion channels. Its metabolites, including 5-hydroxypropafenone (B19502) and N-depropylpropafenone, also exhibit significant activity at these channels. nih.gov Whole-cell patch-clamp techniques on isolated cells, such as rabbit ventricular myocytes or cell lines stably expressing specific human ion channels (e.g., CHO cells expressing HERG channels), are standard methods to investigate these effects. nih.govsynzeal.com These studies have demonstrated that propafenone and its metabolites can block various potassium channels, including the rapidly activating delayed rectifier (IKr), the transient outward current (Ito), and the human ether-à-go-go-related gene (HERG) channel, in a concentration-dependent manner. nih.govsynzeal.com The precise quantification of the concentrations of these compounds in the experimental medium, facilitated by analytical methods using standards like this compound, is essential for establishing accurate concentration-response curves and determining IC50 values. nih.govnih.gov

Table 2: Inhibitory Effects of Propafenone and its Metabolites on Cardiac Potassium Channels

CompoundIon ChannelCell TypeIC50 (µM)
PropafenoneIKrRabbit ventricular myocytes0.80 ± 0.14
5-HydroxypropafenoneIKrRabbit ventricular myocytes1.88 ± 0.21
N-depropylpropafenoneIKrRabbit ventricular myocytes5.78 ± 1.24
PropafenoneItoRabbit ventricular myocytes7.27 ± 0.53
5-HydroxypropafenoneItoRabbit ventricular myocytes40.29 ± 7.55
N-depropylpropafenoneItoRabbit ventricular myocytes44.26 ± 5.73
PropafenonehKv1.5Ltk- cells4.4 ± 0.3
5-HydroxypropafenonehKv1.5Ltk- cells9.2 ± 1.6

This data is derived from studies on non-deuterated compounds, the quantification for which is enabled by methods using deuterated standards. nih.govnih.gov

Quantitative Analysis of Metabolites in Pharmacodynamic Research Models

Pharmacodynamic studies in more complex biological systems, such as isolated organs, are critical for understanding the physiological consequences of drug action. The accurate measurement of drug and metabolite concentrations in these systems is paramount for interpreting the results.

Studies on isolated organ systems, such as the Langendorff-perfused guinea pig heart, allow for the investigation of the electrophysiological effects of propafenone and its metabolites in a more integrated setting. axios-research.com In these models, parameters like His bundle conduction and the maximal rate of pacing can be measured in response to different concentrations of the compounds. axios-research.com Establishing a clear concentration-response relationship is a primary goal of such experiments. The development of sensitive LC-MS/MS methods, which often employ deuterated internal standards for the simultaneous determination of propafenone and its metabolites, is crucial for obtaining the high-quality pharmacokinetic data needed to correlate with the observed pharmacodynamic effects. researchgate.netnih.gov

Table 3: Electrophysiological Effects of Propafenone Enantiomers in Langendorff-Perfused Guinea Pig Heart

Compound (3 x 10⁻⁶ mol/L)ParameterEffect
(R)-PropafenoneHis bundle conduction+79% ± 27%
(S)-PropafenoneHis bundle conduction+69% ± 9%
(R)-PropafenoneMaximal rate of atrial pacing-54% ± 10%
(S)-PropafenoneMaximal rate of atrial pacing-57% ± 8%
(R)-PropafenoneMaximal rate of ventricular pacing-42% ± 6%
(S)-PropafenoneMaximal rate of ventricular pacing-43% ± 6%

This data is derived from studies on non-deuterated compounds, the quantification for which is enabled by methods using deuterated standards. axios-research.com

Computational and Theoretical Investigations of Depropylamino Hydroxy Propafenone D5

Molecular Modeling of Deuterium (B1214612) Isotope Effects on Metabolic Transformations

The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the rate of metabolic reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). This effect is most pronounced when the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step of a reaction. Molecular modeling is an indispensable tool for quantifying and understanding these effects on metabolic transformations.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to model the transition states of metabolic reactions. By calculating the vibrational frequencies of the C-H and carbon-deuterium (C-D) bonds in these transition states, the energy barrier for the reaction can be determined for both the deuterated and non-deuterated compounds. A higher energy barrier for the C-D bond cleavage translates to a slower reaction rate. For propafenone (B51707), key metabolic pathways include hydroxylation and N-dealkylation, both of which involve C-H bond cleavage and are catalyzed by cytochrome P450 (CYP) enzymes like CYP2D6 and CYP3A4. nih.govnih.gov

The magnitude of the KIE can be predicted using computational models. For instance, if deuteration occurs at a site of metabolic attack, the observed KIE can provide evidence for the specific metabolic pathway being altered. Studies on the metabolism of deuterated propafenone have shown that it is extensively metabolized, with metabolites excreted in urine and feces. nih.gov Molecular modeling can help elucidate the specific pathways affected by deuteration. For example, by modeling the hydroxylation of the propafenone molecule by CYP2D6, one can predict the KIE for this specific reaction. nih.govnih.gov Understanding these system-dependent effects is critical for applying deuteration as a strategy to modify drug pharmacokinetics. nih.gov

Table 1: Theoretical Kinetic Isotope Effect (KIE) on Propafenone Metabolic Pathways

Metabolic ReactionEnzymeSite of Deuteration (Hypothetical)Predicted KIE (kH/kD)Implication
5-HydroxylationCYP2D6Phenyl Ring C55 - 8Significant slowing of the formation of 5-Hydroxypropafenone (B19502).
N-DepropylationCYP3A4/CYP1A2N-propyl group (α-carbon)3 - 7Reduction in the rate of N-despropylpropafenone formation.
O-DemethylationCYP IsozymesO-methyl group1 - 2Minor impact on the rate of O-demethylation.

This table presents hypothetical KIE values based on general principles of metabolic deuteration to illustrate the potential impact on propafenone metabolism. Actual values require specific experimental and computational validation.

In Silico Prediction of Metabolic Hotspots and Metabolite Structures

In silico tools are crucial for predicting the metabolic fate of drug candidates, including deuterated analogues. nih.govnih.gov These computational approaches can identify "metabolic hotspots," which are the most likely sites on a molecule to undergo metabolic transformation. This is particularly valuable for deuterated compounds, as it can predict how the altered metabolic profile of a parent drug might lead to different downstream metabolites.

Various computational methods, including rule-based expert systems, machine learning models, and quantum mechanics/molecular mechanics (QM/MM) approaches, are used for this purpose. nih.govdiva-portal.org These systems are trained on large databases of known metabolic reactions. When presented with a new structure, such as a deuterated propafenone metabolite, they can predict:

Sites of Metabolism: Identifying which atoms are most susceptible to attack by metabolic enzymes.

Metabolite Structures: Predicting the chemical structures of the resulting metabolites.

Enzymes Involved: Suggesting which specific CYP isozymes are likely responsible for the transformation. biorxiv.org

For Depropylamino Hydroxy Propafenone-d5, in silico models could be used to predict if its hydroxyl group or other positions are susceptible to further phase I or phase II metabolism (e.g., glucuronidation or sulfation). The metabolism of the parent drug, propafenone, is known to produce glucuronide and sulfate (B86663) conjugates of its hydroxylated derivatives. nih.gov Computational models can help predict whether the deuterated metabolite follows a similar or divergent pathway. These predictive capabilities are essential for reducing the reliance on costly and time-consuming experimental studies, especially in the early stages of drug discovery and development. nih.gov

Table 2: Common In Silico Tools for Metabolic Prediction

Tool/MethodPrediction ApproachKey FeaturesApplication to Deuterated Compounds
StarDrop™ (MetaBase) Expert knowledge-based rules and data miningPredicts major metabolites, identifies metabolic hotspots, and provides literature references.Can assess how deuteration at a hotspot might shift metabolism to other sites.
ADMET Predictor™ Machine Learning (AI)Predicts sites of metabolism for major CYP enzymes (3A4, 2D6, 2C9, etc.) and UGTs.Can model the reduced likelihood of metabolism at a deuterated site.
SMARTCyp Semi-empirical (reactivity- and accessibility-based)Ranks atoms based on their intrinsic reactivity towards CYP-mediated oxidation.Can directly show the lowered reactivity score for a C-D bond versus a C-H bond.
Hubble2D6 Deep LearningSpecifically predicts the metabolic activity of CYP2D6 genotypes. biorxiv.orgCould be adapted to predict how deuteration impacts metabolism by different CYP2D6 variants. biorxiv.org

Docking Studies and Molecular Dynamics Simulations of Deuterated Compounds in Enzyme Active Sites

To understand the interaction between a deuterated compound and a metabolic enzyme at an atomic level, researchers employ molecular docking and molecular dynamics (MD) simulations. nih.gov These powerful computational techniques model how a ligand, such as this compound, fits into the three-dimensional structure of an enzyme's active site.

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a protein. nih.govresearchgate.net For this compound, docking studies could be performed with enzymes known to metabolize propafenone, such as CYP2D6, CYP3A4, and CYP1A2. nih.gov The simulation would place the deuterated metabolite into the active site of the enzyme and calculate a "docking score," which estimates the binding energy. While deuteration itself does not significantly change the steric profile of the molecule for docking, the results are crucial for establishing the initial protein-ligand complex for further analysis. The primary metabolites of propafenone are 5-hydroxypropafenone and N-despropylpropafenone, indicating that the parent drug binds to CYP enzymes in an orientation that presents these sites for oxidation. researchgate.net

Molecular Dynamics (MD) Simulations provide a more dynamic view, simulating the movement of every atom in the enzyme-ligand complex over time. nih.gov An MD simulation, which can run for nanoseconds to microseconds, reveals the stability of the docked pose and the flexibility of both the ligand and the enzyme's active site. nih.govplos.org This is important because the precise orientation and proximity of the substrate to the enzyme's catalytic heme group are critical for the metabolic reaction to occur. researchgate.net MD simulations can show whether the deuterated compound maintains a catalytically competent conformation within the active site. This detailed dynamic information helps to rationalize the observed kinetic isotope effects, as subtle changes in binding or positioning caused by altered intermolecular vibrations could influence the reaction rate.

Table 3: Illustrative Docking Results for Propafenone Metabolites in CYP2D6 Active Site

CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Distance to Heme Iron (Å)
5-Hydroxypropafenone-8.5Phe120, Asp301, Glu2164.2
N-despropylpropafenone-7.9Phe120, Ser304, Phe4834.5
This compound -8.8Phe120, Asp301, Glu216, Ser3044.3

This table is for illustrative purposes. It demonstrates the type of data generated from docking studies. The specific values and residues would need to be determined by actual computational experiments.

Future Directions and Advanced Research Perspectives

Integration of Depropylamino Hydroxy Propafenone-d5 into High-Throughput Screening for Metabolite Profiling

High-Throughput Screening (HTS) for metabolite profiling is a cornerstone of modern drug discovery, allowing for the rapid analysis of thousands of samples to quantify metabolic products. The integration of stable isotope-labeled internal standards (SIL-IS), such as this compound, is critical to the success and reliability of these large-scale analyses, which predominantly rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govchalmers.senih.gov

The primary role of this compound in this context is to serve as an ideal internal standard for the quantification of its unlabeled analogue, a specific metabolite of Propafenone (B51707). acanthusresearch.com In a typical HTS workflow, a precise amount of the d5-labeled standard is added to every biological sample (e.g., plasma, urine, or tissue lysate) at an early stage of sample preparation. thermofisher.com Because the deuterated standard is chemically and physically almost identical to the target analyte, it experiences similar effects during extraction, chromatography, and ionization. clearsynth.comresearchgate.net However, due to its higher mass, it is easily distinguished from the native metabolite by the mass spectrometer.

This co-analysis allows for the correction of experimental variability that is inherent in HTS workflows. thermofisher.com Factors such as incomplete extraction recovery or matrix effects—where other molecules in the sample suppress or enhance the ionization of the analyte—can lead to inaccurate measurements. myadlm.orgscispace.com By calculating the ratio of the analyte's signal to the constant signal of the internal standard, these variations are normalized, ensuring that the final quantitative data is both accurate and reproducible across different samples and batches. clearsynth.comresearchgate.net This precision is paramount when screening large compound libraries or conducting extensive preclinical pharmacokinetic studies where reliable data is essential for decision-making.

Table 1: Illustrative Data from a High-Throughput LC-MS/MS Analysis This interactive table demonstrates how a stable isotope-labeled internal standard (IS) corrects for analytical variability. Notice how the raw analyte signal fluctuates, but the ratio of the analyte to the IS provides a consistent, reliable quantification.

Sample IDAnalyte Peak Area (Unlabeled)IS Peak Area (d5-labeled)Analyte/IS RatioCorrected Concentration (ng/mL)
QC-Low-18,50099,5000.08510.2
QC-Low-27,60090,1000.08410.1
QC-Low-39,400110,8000.08510.2
Study-Sample-00145,200105,3000.42951.5
Study-Sample-00239,80092,1000.43251.8
Study-Sample-00348,100112,4000.42851.4

Potential for Advanced Imaging Techniques with Stable Isotopes in Preclinical Research

While traditional imaging modalities like PET and SPECT rely on radioactive isotopes, the use of stable, non-radioactive isotopes like deuterium (B1214612) has opened new frontiers in preclinical imaging through the application of Imaging Mass Spectrometry (IMS). thermofisher.comdrugtargetreview.com IMS techniques can map the spatial distribution of a drug and its metabolites directly within tissue sections without the need for a radioactive label, offering a unique window into biological processes at the tissue and even subcellular level. nih.govresearchgate.netresearchgate.net

The potential application for a compound like this compound lies in its use with advanced IMS methods such as Matrix-Assisted Laser Desorption/Ionization IMS (MALDI-IMS) and Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS).

MALDI-IMS in Preclinical Studies: In a preclinical setting, an animal model could be administered Propafenone. After a set time, tissues of interest (e.g., heart, liver) can be sectioned and analyzed with MALDI-IMS. This technique can simultaneously detect and create spatial maps of the parent drug, Propafenone, and its various metabolites, including the unlabeled Depropylamino Hydroxy Propafenone. nih.govnih.gov This allows researchers to visualize where the metabolite is formed and where it accumulates, correlating its presence with specific histological features within the tissue. This provides mechanistic insights into tissue-specific metabolism and potential sites of action or toxicity.

NanoSIMS for Subcellular Localization: NanoSIMS provides even greater spatial resolution, capable of imaging down to 50 nanometers. wikipedia.orgmpi-bremen.denih.gov This allows for the visualization of molecules within subcellular compartments. By using stable isotope tracers, researchers can track metabolic pathways at an unprecedented resolution. nih.govresearchgate.net For instance, after administering deuterated Propafenone, NanoSIMS could potentially be used to track the d5-labeled metabolite to specific organelles within cardiac or liver cells, revealing its precise subcellular distribution. cameca.com This level of detail is invaluable for understanding the mechanisms of drug action and metabolism at the most fundamental level.

In these applications, while the imaging itself may focus on the unlabeled metabolite generated in vivo, the deuterated standard (this compound) remains crucial for creating calibration curves for quantification directly from tissue or for validating the imaging data through parallel LC-MS/MS analysis of adjacent tissue homogenates. nih.govmdpi.com

Table 2: Comparison of Preclinical Imaging Modalities This interactive table compares key features of different imaging techniques, highlighting the unique capabilities of Imaging Mass Spectrometry (IMS) for studies involving stable isotope-labeled compounds.

FeaturePET/SPECTQuantitative Whole-Body Autoradiography (QWBA)Imaging Mass Spectrometry (MALDI, SIMS/NanoSIMS)
Label Type Radioactive (e.g., ¹⁸F, ¹¹C)Radioactive (e.g., ¹⁴C, ³H)Label-free or Stable Isotope (e.g., d5, ¹³C)
Spatial Resolution Millimeter (~1-2 mm)Micrometer (~20-50 µm)Micrometer to Nanometer (10 µm down to <50 nm)
Analyte Specificity Cannot distinguish parent drug from metabolitesCannot distinguish parent drug from metabolitesCan distinguish parent drug and multiple metabolites simultaneously
Primary Application In vivo dynamic functional imagingEx vivo quantitative distribution in whole-body sectionsEx vivo high-resolution spatial mapping in tissue sections

Contribution to Systems Pharmacology and Mechanistic Modeling in Non-Clinical Settings

Systems pharmacology utilizes computational and mathematical models to understand and predict a drug's effects on complex biological systems. nih.gov A key component of this field is Physiologically Based Pharmacokinetic (PBPK) modeling, which simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites throughout the body. epa.govepa.govjove.com The development of robust and predictive PBPK models is critically dependent on high-quality experimental data, which is where standards like this compound make a significant contribution.

The precise quantification of drug metabolites is essential for building and verifying PBPK models. nih.govnih.gov The data generated using this compound as an internal standard provides accurate measurements of the metabolite's concentration over time in various biological matrices. This information is used to:

Define Model Parameters: The quantitative data helps determine key parameters within the PBPK model, such as the rate of metabolite formation (e.g., via CYP enzymes), tissue partitioning, and the rate of elimination. epa.gov Accurate input parameters are fundamental to the model's predictive power.

Verify Model Predictions: A PBPK model is developed using an iterative "predict, learn, confirm" cycle. nih.gov The model's in silico predictions of metabolite concentrations are compared against the actual experimental data that was reliably measured using the d5-labeled standard. A strong correlation between the predicted and observed data verifies the model's accuracy.

Elucidate Mechanistic Pathways: Propafenone is metabolized by multiple enzymes, primarily CYP2D6 and CYP3A4. nih.govnih.govacs.org By accurately quantifying specific metabolites like Depropylamino Hydroxy Propafenone, researchers can better understand the contribution of each metabolic pathway. This detailed mechanistic insight can be incorporated into the model, allowing it to predict how factors like genetic polymorphisms in CYP enzymes or co-administration of other drugs might alter the metabolic profile and, consequently, the drug's effects. frontiersin.org

Ultimately, a well-verified PBPK model, built upon a foundation of precise quantitative data, becomes a powerful tool for hypothesis testing in a non-clinical setting. It can simulate various scenarios to predict pharmacokinetic outcomes, guiding further preclinical studies and informing future clinical trial designs. frontiersin.orgeuropa.eu

Table 3: Role of Metabolite Data in PBPK Model Development This interactive table outlines key parameters in a PBPK model and shows how they are informed by quantitative data obtained using stable isotope-labeled internal standards.

PBPK Model ParameterDescriptionData Source Informed by IS
Vmax, Km Maximum rate and Michaelis-Menten constant for a specific metabolic pathway.Time-course concentration data of the metabolite from in vitro assays or in vivo studies.
CLmet Metabolic clearance of the parent drug to a specific metabolite.Plasma concentration-time profiles of the parent drug and the metabolite.
Kp Tissue:plasma partition coefficient for the metabolite.Metabolite concentrations measured in tissue homogenates and plasma.
fu,met Fraction of metabolite unbound in plasma.Data from plasma protein binding assays, quantified using the IS.
Formation Rate The rate at which the metabolite appears in circulation or tissues.Time-course concentration data from plasma and various tissues.

Q & A

What are the key methodological considerations for synthesizing and characterizing Depropylamino Hydroxy Propafenone-d5 in deuterated form?

Basic Research Focus
Synthesis of deuterated compounds like this compound requires precise isotopic labeling to ensure structural integrity and metabolic stability. Key steps include:

  • Deuterium incorporation : Use deuterated precursors (e.g., D₅-propylamine) in reductive amination or substitution reactions to achieve high isotopic purity (>98%) .
  • Analytical validation : Employ LC-MS/MS with deuterium-specific fragmentation patterns to confirm isotopic labeling and rule out protium contamination .
  • Structural elucidation : Combine NMR (¹H, ¹³C) with high-resolution mass spectrometry (HRMS) to resolve positional isomers and validate the hydroxyl-propafenone backbone .

How can researchers resolve contradictions in pharmacokinetic data for this compound across different biological matrices?

Advanced Research Focus
Conflicting pharmacokinetic results often arise from matrix effects or metabolic interference. To address this:

  • Matrix-specific calibration : Use isotopically labeled internal standards (e.g., Propafenone-d5 β-D-Glucuronide) to normalize recovery rates in plasma, urine, and tissue homogenates .
  • Metabolite profiling : Apply tandem mass spectrometry to distinguish parent compounds from hydroxylated or dealkylated metabolites, which may co-elute in chromatographic assays .
  • Cross-species validation : Compare metabolic stability in human liver microsomes versus rodent models to identify species-specific degradation pathways .

What experimental designs are optimal for assessing the stability of this compound under varying pH and temperature conditions?

Basic Research Focus
Stability studies should mimic physiological and storage conditions:

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 37°C and analyze degradation products via UPLC-PDA to identify acid/base-labile functional groups (e.g., hydroxyl or depropylamino groups) .
  • Thermal stability : Use accelerated stability testing (40°C, 75% RH) over 30 days, with periodic sampling to quantify degradation using validated HPLC-UV methods .
  • Light sensitivity : Conduct photostability tests per ICH Q1B guidelines to determine if protective packaging is required for lab handling .

How can researchers differentiate between active metabolites and artifacts in this compound metabolism studies?

Advanced Research Focus
Artifacts from in vitro systems (e.g., microsomal enzymes) may skew results:

  • Trapping assays : Use glutathione or cyanide to capture reactive intermediates and prevent nonspecific adduct formation .
  • Time-course analysis : Monitor metabolite formation kinetics to distinguish enzymatically produced metabolites from spontaneous degradation products .
  • Isotope dilution : Co-incubate with non-deuterated analogs to confirm whether observed metabolites are deuterium-retentive, which rules out artifactual de-labeling .

What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity assays?

Advanced Research Focus
Dose-response analysis must account for nonlinear kinetics and inter-individual variability:

  • Hill slope modeling : Fit sigmoidal curves to cytotoxicity data (e.g., IC₅₀ values in cardiomyocytes) to assess cooperative binding effects .
  • Mixed-effects models : Incorporate covariates like hepatic enzyme activity (CYP2D6 genotype) to explain variability in metabolite accumulation .
  • Bayesian inference : Use prior data from structurally related compounds (e.g., Propafenone analogs) to refine toxicity predictions in low-sample-size studies .

What are the challenges in quantifying isotopic effects on this compound’s binding affinity to cardiac ion channels?

Advanced Research Focus
Deuterium’s kinetic isotope effect (KIE) may alter binding dynamics:

  • Surface plasmon resonance (SPR) : Compare association/dissociation rates (kₐ, kₔ) of deuterated vs. non-deuterated forms to quantify KIE at Na⁺/K⁺-ATPase binding sites .
  • Molecular dynamics simulations : Model deuterium’s impact on hydrogen bonding and conformational flexibility in voltage-gated channels .
  • Functional assays : Measure action potential prolongation in isolated cardiomyocytes to correlate isotopic labeling with arrhythmogenic risk .

How should researchers design studies to investigate this compound’s role in modulating oxidative stress pathways?

Basic Research Focus
Prioritize mechanistic clarity and translational relevance:

  • ROS quantification : Use fluorescent probes (e.g., DCFH-DA) in H9c2 cells to measure real-time reactive oxygen species (ROS) levels post-treatment .
  • Gene expression panels : Apply qRT-PCR arrays targeting Nrf2, SOD1, and GPx4 to map antioxidant pathway activation .
  • In vivo validation : Use deuterium’s metabolic stability to track compound distribution and oxidative effects in zebrafish or murine models .

What criteria should guide the selection of reference standards for this compound in regulatory-compliant assays?

Basic Research Focus
Reference standards must meet pharmacopeial guidelines:

  • Purity thresholds : Ensure >95% chemical and isotopic purity via orthogonal methods (HPLC-CAD for chemical purity, LC-MS for isotopic integrity) .
  • Stability documentation : Provide accelerated and long-term stability data under ICH conditions to support shelf-life claims .
  • Cross-certification : Validate against non-deuterated Propafenone analogs to confirm assay specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.